REACTION_CXSMILES
|
C([O-])(=O)C([O-])=O.[CH3:7][C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:9]=1[N+](CC)(CCC)CCC.[CH3:26][C:27]1C([N+]([O-])=O)=CC=C[C:28]=1[N+:36](CC)([CH2:40][CH2:41]C)[CH2:37][CH2:38][CH3:39].[OH-].[Na+]>C(OCC)(=O)C>[CH3:7][C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:41][CH2:40][N:36]([CH2:37][CH2:38][CH3:39])[CH2:28][CH2:27][CH3:26] |f:0.1.2,3.4|
|
Name
|
2-Methyl-3-nitro-N,N-Di-n-propyl phenyl ethyl ammonium oxalate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].CC1=C(C=CC=C1[N+](=O)[O-])[N+](CCC)(CCC)CC.CC1=C(C=CC=C1[N+](=O)[O-])[N+](CCC)(CCC)CC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stir until the clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
organic layer separated out
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Sodium sulphate (20 gm)
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate is distilled out under vacuum at 50-60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CCN(CCC)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 (± 1) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |